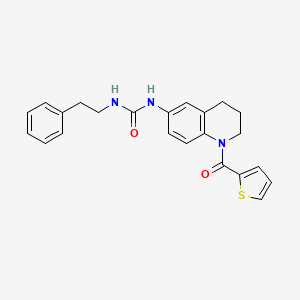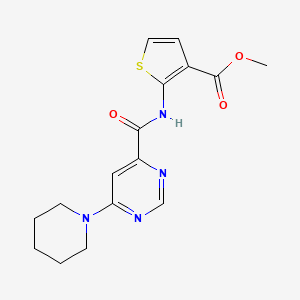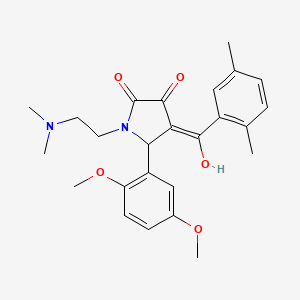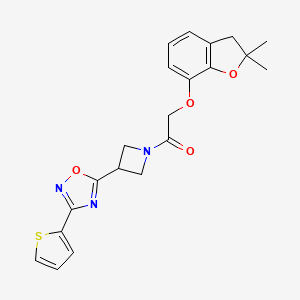
5-bromo-2-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-phenyl-1H-imidazole is a compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . Recent advances in the synthesis of imidazole derivatives have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring attached to a phenyl group and a bromine atom . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The bonds formed during the formation of the imidazole ring are a crucial aspect of these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 152-153 degrees Celsius . It is also known to be highly soluble in water and other polar solvents .Scientific Research Applications
Thermochemical Properties
Phenyl-substituted imidazoles, including 5-bromo-2-phenyl-1H-imidazole, have been studied for their versatile biological activity. Emel’yanenko et al. (2017) investigated the thermochemical properties of different 1-(R-phenyl)-1H-imidazoles, providing insights into their absolute vapor pressures and standard enthalpies of vaporization. This research is pivotal for understanding the physicochemical properties of these compounds and their potential practical applications in various fields (Emel’yanenko et al., 2017).
Antimicrobial Potential
S. Narwal et al. (2012) synthesized novel imidazoles, including 1-(2-bromophenyl)-2-phenyl-1H-imidazole derivatives, and tested them for antimicrobial activities. Their findings contribute to the potential use of these compounds as antimicrobial agents, highlighting the significance of imidazole derivatives in clinical medicine (Narwal et al., 2012).
Multifunctional Applications
Deng-Ke Cao et al. (2015) explored the multifunctional applications of mononuclear bisthienylethene-cobalt(II) complexes, involving 5-bromo-phenyl-1H-imidazole derivatives. This study is significant for understanding the complex's structures, magnetic relaxation, and photochromic behavior, which could have wide-ranging applications in materials science and magnetic studies (Cao et al., 2015).
Synthesis and Reaction Mechanisms
The synthesis and reaction mechanism of 5-bromo-phenyl-1H-imidazole derivatives have been a focus of scientific inquiry. For instance, Hu Zhi-zhi (2009) studied the synthetic technology and reaction mechanism of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole, providing valuable insights for chemical synthesis and pharmaceutical applications (Hu Zhi-zhi, 2009).
Anticancer Research
Research has also been conducted on the potential anticancer properties of imidazole derivatives. For instance, a study by Maisoon Hussein and Naeemah Al-lami (2022) synthesized imidazo (2, 1-b) Thiazole derivatives, including 5-(4-bromo phenyl) imidazo (2, 1-b) thiazoles. They investigated their antioxidant activity and cytotoxic activity against kidney cancer, highlighting the potential of these compounds in cancer research (Hussein & Al-lami, 2022).
Mechanism of Action
While the specific mechanism of action for 5-bromo-2-phenyl-1H-imidazole is not mentioned in the retrieved papers, imidazole derivatives in general show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .
Future Directions
Recent advances in the synthesis of imidazole derivatives have opened up new possibilities for the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications, and their synthesis is of strategic importance . Future challenges include improving the scope and limitations of current synthesis methodologies, understanding reaction mechanisms, and exploring new applications for imidazole derivatives .
Properties
IUPAC Name |
5-bromo-2-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVCTTCVYGDFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86119-58-6 |
Source


|
| Record name | 4-Bromo-2-phenyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745908.png)
![N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745909.png)
![2-chloro-N-{[6-(2-methoxyethoxy)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2745910.png)


![2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B2745918.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2745921.png)
![1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2745923.png)

![4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745926.png)

